N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2/c1-14-3-6-17(11-15(14)2)19-9-10-20-26-27(22(30)28(20)25-19)13-21(29)24-18-7-4-16(12-23)5-8-18/h3-11H,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLMYJKEJDBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diketones, followed by the introduction of the cyano and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the aromatic rings.
Scientific Research Applications
N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs highlight key variations in substituents, heterocyclic cores, and functional groups, which influence physicochemical and pharmacological properties:
Structural Analogs with Triazolo-Pyridazine Cores
N-(4-chlorobenzyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide () Key Difference: The 4-cyanophenyl group in the target compound is replaced with a 4-chlorobenzyl moiety. The benzyl group may also increase steric bulk .
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide () Key Difference: A sulfanyl (S-) linker replaces the oxygen atom in the acetamide side chain, and the core phenyl group is substituted with 4-chlorophenyl. Impact: The sulfanyl group may alter electronic properties (e.g., redox stability) and hydrogen-bonding capacity. The acetamidophenyl substituent could enhance solubility compared to cyanophenyl .
N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide () Key Difference: The 4-cyanophenyl is replaced with 4-ethoxyphenyl, and the core substituent is phenyl instead of 3,4-dimethylphenyl. Impact: Ethoxy improves solubility via ether oxygen, while the absence of dimethyl groups reduces steric hindrance, possibly enhancing binding to planar enzyme pockets .
Analogs with Modified Heterocyclic Cores
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide () Key Difference: The triazolo-pyridazine core is replaced with a pyridazinyl group linked to a piperazinyl-fluorophenyl moiety. Impact: The piperazine ring introduces basic nitrogen atoms, which may improve solubility in acidic environments.
Compounds with Quinazolin-3(4H)-yl Substituents ()
- Key Difference : The triazolo-pyridazine core is replaced with quinazoline or phthalazine derivatives.
- Impact : Quinazoline cores are associated with kinase inhibition (e.g., EGFR inhibitors), suggesting divergent biological targets compared to triazolo-pyridazine derivatives .
Functional Group Variations in Acetamide Side Chains
N-(4-chlorophenyl)-2-cyanoacetamide () Key Difference: A simpler acetamide with a cyano group directly attached to the methylene carbon. Impact: The absence of a heterocyclic core reduces molecular complexity, likely diminishing target specificity but improving synthetic accessibility .
Research Findings and Implications
- Structural Influence on NMR Profiles: highlights that substituent positions (e.g., regions A and B in triazolo-pyridazine derivatives) significantly affect NMR chemical shifts, reflecting changes in electronic environments. This suggests that even minor structural modifications (e.g., dimethylphenyl vs. chlorophenyl) can perturb molecular conformations .
- Synthetic Feasibility : The use of cesium carbonate and dry DMF in synthesizing triazolo-pyridazine derivatives () indicates that reaction conditions for the target compound likely involve similar mild, base-promoted coupling strategies .
Q & A
Q. How to design SAR studies for derivatives of this compound?
- SAR Strategy :
Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the triazolo ring to enhance target binding .
Side-Chain Variations : Replace cyanophenyl with fluorophenyl or pyridinyl groups to improve solubility .
Activity Cliffs : Use MOE or Schrödinger to correlate structural changes with IC50 shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
